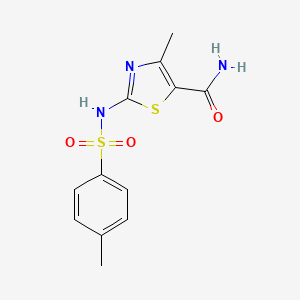

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is a thiazole derivative . Thiazole derivatives have been studied for their potential development as antimalarial agents . One derivative, ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido) thiazole-5-carboxylate, has shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .

Synthesis Analysis

The synthesis of thiazole derivatives, including “4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide”, involves designing, synthesizing, and characterizing the compounds . The synthesized compounds are then subjected to molecular docking, drug-likeness, ADMET properties, and molecular dynamics studies .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide” is characterized by 1H NMR, 13C NMR, and Mass Spectra . The molecular docking study of all the synthesized compounds was carried out against Plasmodium falciparum cysteine protease falcipain 2 (FP-2, 3BPF) and falcipain 3 (FP-3, 3BPM) enzymes .Applications De Recherche Scientifique

Comprehensive Analysis of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide Applications

Antimalarial Activity: One derivative of the compound has shown promising inhibitory potential against both Plasmodium falciparum falcipain 2 and falcipain 3 enzymes, which are crucial for the malaria parasite’s life cycle .

Antitumor and Cytotoxic Activity: Thiazole derivatives have been reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential use in cancer treatment .

Pharmaceutical Synthesis: The compound’s structure is similar to other thiazole derivatives used in the synthesis of pharmaceuticals, suggesting its utility in drug development .

Biological Natural Compounds Synthesis: Thiazolines, closely related to thiazoles, are integral in synthesizing biologically active natural compounds with antibacterial properties .

Anticancer Applications: Thiazole derivatives have applications as anticancer agents, such as tiazofurin, which could imply similar uses for the compound .

Anthelmintic Applications: The structural similarity to thiazole derivatives used as anthelmintics suggests potential use in treating parasitic worm infections .

Vulcanising Accelerators: Thiazole derivatives serve as vulcanising accelerators, indicating possible industrial applications for the compound .

Photographic Sensitizers: Given the use of related thiazole compounds as photographic sensitizers, this compound may also find application in photography and imaging technologies .

Springer - Design, Synthesis, Molecular Docking Springer - Thiazoles: having diverse biological activities Sigma-Aldrich - 4-methyl-N-phenyl-2-sulfanyl-1,3-thiazole-5-carboxamide RSC - Recent advances in the synthesis and utility of thiazoline ResearchGate - Thiazole: A Review on Chemistry, Synthesis and Pharmaceutical EurekaSelect - Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This interaction results in a remarkable binding affinity against FP-2 and FP-3 enzymes . The binding of the compound to these enzymes inhibits their activity, thereby disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes disrupts the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction . The downstream effects of this disruption include the prevention of the parasite’s growth and multiplication, ultimately leading to its death .

Result of Action

The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s growth and multiplication . This leads to a decrease in the number of parasites in the host’s body, alleviating the symptoms of malaria and potentially leading to the elimination of the infection .

Action Environment

The action of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other compounds or drugs in the body can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effect .

Propriétés

IUPAC Name |

4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUOPBDVBLQAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)

![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)